An In-depth Technical Guide to N-Methyl-dosimertinib-d5
An In-depth Technical Guide to N-Methyl-dosimertinib-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-dosimertinib-d5, a deuterated stable isotope-labeled compound. The document details the core science of its parent compound, dosimertinib (B10856489), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and the specific applications of N-Methyl-dosimertinib-d5 as an internal standard in bioanalytical assays. Included are its mechanism of action, physicochemical properties, detailed experimental protocols for its use, and relevant signaling pathways. This guide is intended to serve as a critical resource for professionals engaged in the research and development of targeted cancer therapies.
Introduction to Dosimertinib and its Deuterated Analogs
Dosimertinib is a deuterated analogue of osimertinib (B560133), a highly potent and selective third-generation EGFR-TKI.[1] Osimertinib was a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR mutations, including the T790M resistance mutation.[2] The development of dosimertinib was driven by the goal of improving upon the pharmacokinetic profile of osimertinib.[2] Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium (B1214612), can slow down drug metabolism, potentially leading to improved drug exposure and a more favorable side-effect profile.[3]
N-Methyl-dosimertinib-d5 is a specialized chemical tool derived from dosimertinib. Its primary role is not as a therapeutic agent itself, but as a high-fidelity internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The five deuterium atoms give it a distinct mass from its non-deuterated counterpart, allowing for precise quantification in complex biological matrices, which is crucial for pharmacokinetic and metabolic studies.[4][]
Core Mechanism of Action: EGFR Pathway Inhibition
Dosimertinib, like osimertinib, exerts its therapeutic effect by irreversibly inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[2] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, which in turn activates downstream signaling pathways that drive tumor cell proliferation and survival.[6][7]
The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8] Dosimertinib selectively binds to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, effectively blocking its kinase activity and shutting down these pro-survival signals.[8] Its high selectivity for mutant EGFR over wild-type EGFR helps to minimize off-target effects and associated toxicities.[9]
Physicochemical and Structural Data
N-Methyl-dosimertinib-d5 is structurally analogous to dosimertinib, with the key differences being the addition of a methyl group and the substitution of five hydrogen atoms with deuterium. The precise location of the N-methylation and deuteration is critical for its function as an internal standard. Based on the structure of osimertinib and its metabolites, the N-methyl group is likely on the indole (B1671886) ring, and the deuterium atoms are strategically placed to prevent in-source fragmentation during mass spectrometry.
| Property | Dosimertinib | N-Methyl-dosimertinib-d5 (Inferred) |
| Chemical Formula | C₂₈H₃₃N₇O₂[10] | C₂₉H₃₂D₅N₇O₂ |
| Molecular Weight | 504.6 g/mol [10] | ~522.7 g/mol |
| IUPAC Name | 3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide[10] | Inferred: N-[2-({2-(dimethylamino)ethyl}methylamino)-4-methoxy-5-({4-[1-(methyl-d3)-1H-indol-3-yl]pyrimidin-2-yl}amino)phenyl]acrylamide-d2 |
| Primary Application | EGFR Tyrosine Kinase Inhibitor for NSCLC[2] | Stable Isotope-Labeled Internal Standard for Bioanalytical Assays[4] |
| CAS Number | 2403760-70-1 (free base)[10] | Not broadly available |
Experimental Protocols
The primary application of N-Methyl-dosimertinib-d5 is as an internal standard in the quantification of a corresponding analyte (e.g., N-Methyl-dosimertinib) in biological samples. Below is a representative LC-MS/MS protocol.
Objective
To quantify the concentration of an analyte (e.g., a dosimertinib metabolite) in human plasma using N-Methyl-dosimertinib-d5 as a stable isotope-labeled internal standard (SIL-IS).
Materials and Reagents
-
Human plasma (K₂EDTA as anticoagulant)
-
Analyte reference standard
-
N-Methyl-dosimertinib-d5 (as Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 5 µL of the N-Methyl-dosimertinib-d5 working solution (e.g., 500 ng/mL in 50% acetonitrile).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[11]
Liquid Chromatography Conditions
-
LC System: UPLC System (e.g., Waters ACQUITY, Sciex Exion)[11]
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm)[11]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 4500, Waters Xevo TQ-S)[11]
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 4500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte (N-Methyl-dosimertinib): Q1: m/z 519.3 → Q3: m/z 446.4 (Collision Energy: 35 V)
-
IS (N-Methyl-dosimertinib-d5): Q1: m/z 524.3 → Q3: m/z 451.4 (Collision Energy: 35 V) (Note: Exact m/z values must be optimized empirically)
-
Bioanalytical Workflow Visualization
The use of a stable isotope-labeled internal standard is integral to modern bioanalytical workflows, ensuring accuracy and precision by correcting for variations during sample processing and analysis.[12][13]
Conclusion
N-Methyl-dosimertinib-d5 represents a critical tool in the advanced stages of drug development and clinical research for dosimertinib and related EGFR inhibitors. While not a therapeutic agent itself, its role as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of analytes in biological matrices. This capability underpins the robust pharmacokinetic, metabolic, and toxicokinetic studies that are essential for regulatory approval and the safe and effective clinical use of novel targeted therapies for non-small cell lung cancer. This guide provides the foundational technical information required for researchers to effectively utilize this important analytical standard.
References
- 1. dosimertinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dosimertinib free base | C28H33N7O2 | CID 162623670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
